1-Allyl-4-methoxy-1H-pyrazole
Description
1-Allyl-4-methoxy-1H-pyrazole is a pyrazole derivative featuring an allyl group at the 1-position and a methoxy group at the 4-position of the pyrazole ring. The allyl group may enhance molecular flexibility, while the electron-donating methoxy group could influence electronic distribution and intermolecular interactions.
Properties
IUPAC Name |
4-methoxy-1-prop-2-enylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-4-9-6-7(10-2)5-8-9/h3,5-6H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDBXBSEHJKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-methoxy-1H-pyrazole can be synthesized through the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol. The 1,3-diketone compounds are typically prepared from aryl methyl ketones via Claisen condensation with aromatic esters . The reaction conditions involve heating the mixture to facilitate the cyclization process, resulting in the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of 1-allyl-4-hydroxy-1H-pyrazole.
Substitution: Formation of 1-allyl-4-substituted-1H-pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
1-Allyl-4-methoxy-1H-pyrazole exhibits several pharmacological properties, making it a subject of interest in medicinal chemistry. Key applications include:
- Antinociceptive Activity : Studies have shown that pyrazole derivatives, including this compound, can modulate pain pathways by acting on opioid receptors and transient receptor potential channels. For instance, compounds with similar structures have demonstrated significant antinociceptive effects in animal models, indicating potential for pain management therapies .
- Anti-inflammatory Properties : Pyrazole analogs have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The ability of these compounds to suppress prostaglandin synthesis makes them promising candidates for treating inflammatory disorders without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : this compound has shown efficacy against various bacterial strains. Research indicates that pyrazole derivatives can exhibit antibacterial properties through mechanisms such as cell wall disruption and inhibition of essential bacterial enzymes. The compound's structural features contribute to its potency against both Gram-positive and Gram-negative bacteria .
Synthetic Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs), which are favored for their efficiency and yield. Recent advancements in synthetic techniques include:
- Multicomponent Reactions : MCRs allow for the simultaneous formation of multiple bonds, leading to complex pyrazole derivatives in high yields. This method has gained popularity due to its environmentally friendly approach and cost-effectiveness in pharmaceutical development .
- Catalytic Approaches : The use of catalysts in the synthesis of pyrazole derivatives enhances reaction rates and selectivity. For example, montmorillonite K10 has been utilized as a catalyst in the synthesis of related compounds, demonstrating the versatility of catalytic methods in organic synthesis .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Mechanism of Action
The mechanism of action of 1-Allyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid (C₇H₉N₃O₂; MW = 167.17)
- Substituents: Allyl (C1), amino (C3), carboxylic acid (C4).
- Key Properties :
- Extensive hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes its crystal structure, suggesting high melting points and solubility in polar solvents.
- The carboxylic acid group enhances polarity, contrasting with the methoxy group in the target compound, which would reduce acidity and increase lipophilicity.
- Synthesis : Prepared via alkaline hydrolysis of an ethyl ester precursor.
1-Phenyl-1H-pyrazole-4-carbaldehyde (C₁₀H₈N₂O)
- Substituents : Phenyl (C1), aldehyde (C4).
- Compared to the allyl group in the target compound, the phenyl substituent may reduce conformational flexibility but enhance thermal stability.
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole (C₁₂H₁₁N₅O; MW = 257.25)
- Substituents : Methoxyphenyl, triazole.
- Hybridization with a triazole ring introduces additional hydrogen-bonding sites, a feature absent in the simpler pyrazole scaffold of the target compound.
1-Methyl-4-iodo-1H-pyrazole
- Substituents : Methyl (C1), iodo (C4).
- Key Properties :
- The bulky iodo group may hinder rotation and participate in halogen-bonding interactions, unlike the smaller methoxy group.
- Iodine’s polarizability could enhance reactivity in cross-coupling reactions, whereas methoxy groups typically stabilize aromatic systems.
Structural and Functional Comparisons
Table 1: Comparative Analysis of Pyrazole Derivatives
*Calculated for C₇H₁₀N₂O.
Biological Activity
1-Allyl-4-methoxy-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Overview of Pyrazole Compounds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are known for their varied biological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. In a study evaluating various pyrazolone analogues, certain derivatives demonstrated inhibition zones against E. coli and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
2. Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. Studies have shown that compounds containing the pyrazole ring can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammatory responses. For example, certain derivatives have been compared with established anti-inflammatory drugs like celecoxib . The presence of the methoxy group in this compound may enhance its COX-inhibitory activity.
3. Antioxidant Activity
This compound has also been studied for its antioxidant capabilities. Pyrazoles can act as free radical scavengers, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrazolone derivatives.
- Receptor Modulation : It could modulate receptor activity through interactions with amino acid residues, influencing signaling pathways associated with pain and inflammation.
Case Studies and Experimental Data
A series of studies have characterized the biological activities of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
